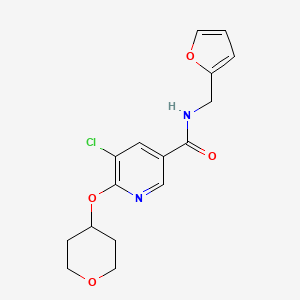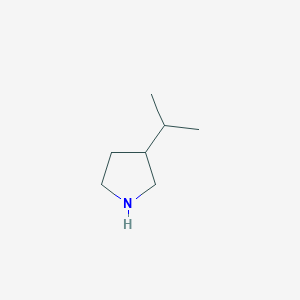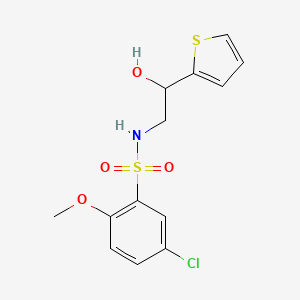
5-chloro-N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound is a member of the nicotinamide family and has been studied for its potential use in treating various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Research into nicotinamide derivatives has shown promising antiprotozoal activities. For instance, a study on diamidines derived from nicotinamide analogs demonstrated significant in vitro and in vivo efficacy against Trypanosoma and Plasmodium species, suggesting potential applications in treating protozoal infections (Ismail et al., 2003).
Antimicrobial Activity
Nicotinamide derivatives have been synthesized and evaluated for their antimicrobial properties. For example, derivatives with furan and thiazolidinone moieties showed considerable activity against various bacterial and fungal species, indicating the potential for developing new antimicrobial agents (Patel & Shaikh, 2010).
Herbicidal Activity
The synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has uncovered compounds with significant herbicidal activity against certain plant species, pointing towards agricultural applications in weed management (Yu et al., 2021).
Enzymatic Cascade Reactions
Studies have utilized nicotinamide derivatives in enzymatic cascade reactions for the controlled synthesis of valuable chemical products, such as furan carboxylic acids, from biomass-derived intermediates. This approach highlights potential applications in sustainable chemistry and the production of biobased materials (Jia et al., 2019).
Antioxidant Properties
Nicotinamide derivatives have been explored for their antioxidant properties, with some compounds demonstrating potential as antioxidant agents. This research area is significant for developing therapeutics or supplements aimed at combating oxidative stress-related diseases (Prabakaran et al., 2021).
Propiedades
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-14-8-11(15(20)18-10-13-2-1-5-22-13)9-19-16(14)23-12-3-6-21-7-4-12/h1-2,5,8-9,12H,3-4,6-7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKODLVGDBIIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)


![1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2421722.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2421723.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2421724.png)


![3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)
![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)
